1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine
Overview
Description
1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine, also known as 1-propyl-1,2,3,4-tetrahydro-7-quinolinamine, is a chemical compound with the CAS Number: 1049677-37-3 . It has a molecular weight of 190.29 .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C12H18N2/c1-2-7-14-8-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3 . The InChI key is ZUKBSPMQIOFWIC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Regioselective Synthesis and Structural Analysis
Tetrahydroquinolines are synthesized through various chemical processes. One study demonstrated the base-promoted regioselective synthesis of 1,2,3,4-tetrahydroquinolines with functional groups added through a ring transformation process. This method involved creating two new bonds (C4a-C5 and C8a-C8) to form the nucleus of the tetrahydroquinoline, allowing for the installation of various functional groups and the synthesis of fused tetrahydroquinolines (Shally et al., 2019).
Antioxidant Activity
Research on the antioxidant activities of tetrahydroquinoline derivatives indicated that those with OH and NH2 groups ortho to the heterocyclic NH group showed increased antioxidant activity. The study highlighted the significance of ortho-substituents in enhancing the induction period, with some derivatives showing superior activity compared to known antioxidants (Nishiyama et al., 2003).
Synthesis Towards Natural Alkaloid Structures
Another approach targeted the synthesis of 2-alkyl-tetrahydroquinolines, aiming at natural occurring alkaloid structures. This process involved electrochemical preparation of α-amino nitrile, followed by a series of steps including reductive decyanation and methylation, to yield tetrahydroquinolines. This method provides a pathway for synthesizing complex natural products (Shahane et al., 2008).
Antifungal Activity of Tetrahydroquinoline Derivatives
The antifungal potential of tetrahydroquinoline derivatives has been explored, with some compounds exhibiting activity against Candida albicans. This highlights the bioactivity of tetrahydroquinoline structures and their potential in developing antifungal agents (Surikova et al., 2010).
Catalytic Reactions and Functionalization
Tetrahydroquinoline compounds have also been synthesized through catalytic reactions, showcasing the versatility of these structures in chemical synthesis. For example, palladium-catalyzed intramolecular coupling has been used to produce diverse tetrahydroquinoline derivatives, demonstrating the efficiency and selectivity of such catalytic processes in forming heterocycles (Lautens et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Propionyl-1,2,3,4-tetrahydroquinolin-7-amine is the retinoic acid receptor-related orphan receptor γ (RORγ). RORγ is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
This compound acts as an inverse agonist of RORγ. It effectively inhibits the RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for its inhibitory potency was elucidated through the crystallographic study of RORγ ligand-binding domain complex with this compound .
Biochemical Pathways
RORγ regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including interleukin 17 and interleukin 22 . With a direct impact on the Th17/interleukin 17 pathway, RORγ has emerged as an attractive drug-target for the treatment of autoimmune disease, particularly psoriasis .
Pharmacokinetics
The compound’s ability to effectively suppress tumor growth in a 22rv1 xenograft tumor model in mice suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
This compound demonstrates reasonable antiproliferative activity. It potently inhibits colony formation and the expression of androgen receptor, androgen receptor regulated genes, and other oncogenes in androgen receptor positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .
Properties
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12(15)14-7-3-4-9-5-6-10(13)8-11(9)14/h5-6,8H,2-4,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXQZHXXDAXQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651573 | |
Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017674-20-2 | |
Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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